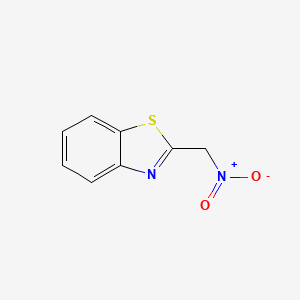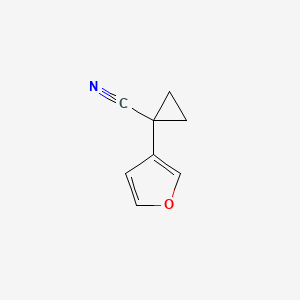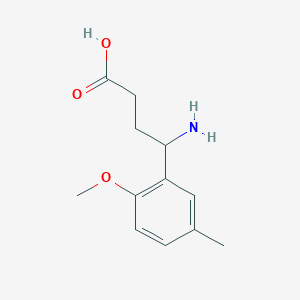
3-Chloro-2-fluoro-N'-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of benzimidamide, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a hydroxy group attached to the imidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Industrial Production Methods
Industrial production of 3-Chloro-2-fluoro-N’-hydroxybenzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzimidamides.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-N’-hydroxybenzimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-2-fluoro-N’-hydroxybenzimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluorobenzonitrile: Similar in structure but lacks the hydroxy group.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms and an aldehyde group.
Uniqueness
3-Chloro-2-fluoro-N’-hydroxybenzimidamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a hydroxy group attached to the imidamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
500024-77-1 |
|---|---|
Fórmula molecular |
C7H6ClFN2O |
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
Clave InChI |
WZRKGMIYIIRTEA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)F)/C(=N/O)/N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
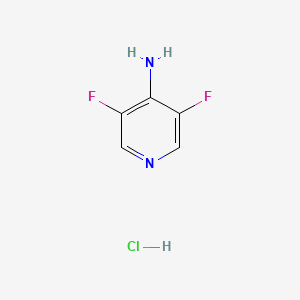
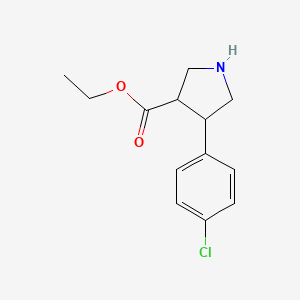
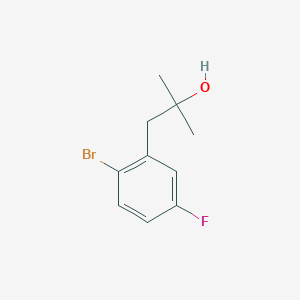
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
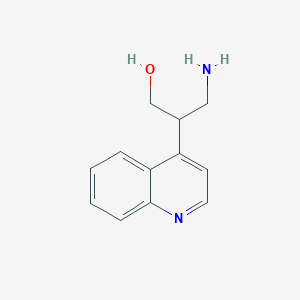
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
